molecular formula C8H10N2O3 B6331315 3-(4-Methyl-6-oxo-1,6-dihydropyrimidin-1-yl)propanoic acid CAS No. 1249567-59-6

3-(4-Methyl-6-oxo-1,6-dihydropyrimidin-1-yl)propanoic acid

Cat. No.: B6331315
CAS No.: 1249567-59-6
M. Wt: 182.18 g/mol
InChI Key: BIKXUWDNIHYQPW-UHFFFAOYSA-N
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Description

3-(4-Methyl-6-oxo-1,6-dihydropyrimidin-1-yl)propanoic acid is a chemical compound with the molecular formula C8H10N2O3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-6-oxo-1,6-dihydropyrimidin-1-yl)propanoic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-6-oxo-1,6-dihydropyrimidine with a propanoic acid derivative in the presence of a catalyst. The reaction conditions often include moderate temperatures and specific pH levels to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-6-oxo-1,6-dihydropyrimidin-1-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(4-Methyl-6-oxo-1,6-dihydropyrimidin-1-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Methyl-6-oxo-1,6-dihydropyrimidin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetic acid
  • 4-(4-Methyl-6-oxo-1,6-dihydropyrimidin-1-yl)butanoic acid
  • 3-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)propanoic acid

Uniqueness

3-(4-Methyl-6-oxo-1,6-dihydropyrimidin-1-yl)propanoic acid is unique due to its specific structural configuration, which influences its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

3-(4-methyl-6-oxopyrimidin-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-6-4-7(11)10(5-9-6)3-2-8(12)13/h4-5H,2-3H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIKXUWDNIHYQPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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